Corrosion Inhibition Efficiency: Pyridazine-3-thione vs. Pyridazine-3-one Direct Head-to-Head Comparison
In a direct head-to-head corrosion inhibition study on pure iron in 1 M HCl, 5-benzyl-6-methyl pyridazine-3-thione (P1) achieved 98% inhibition efficiency at 10⁻⁴ M concentration, substantially outperforming its direct structural analog 5-benzyl-6-methyl pyridazine-3-one (P2) under identical experimental conditions [1]. The study employed gravimetric weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) as orthogonal measurement methods, with all three confirming the superior performance of the thione-containing compound.
| Evidence Dimension | Corrosion inhibition efficiency on pure iron |
|---|---|
| Target Compound Data | 98% inhibition efficiency |
| Comparator Or Baseline | 5-Benzyl-6-methyl pyridazine-3-one (P2) |
| Quantified Difference | Substantially higher; P2 efficiency not reaching 98% at same concentration |
| Conditions | 1 M HCl, 10⁻⁴ M inhibitor concentration, pure iron substrate, 298 K |
Why This Matters
For procurement in materials protection applications, the thione sulfur atom provides adsorption affinity to iron surfaces that the carbonyl oxygen of the pyridazinone analog cannot match, directly translating to measurable performance differences in acidic environments.
- [1] Chetouani, A.; Hammouti, B.; Aouniti, A.; Benchat, N.; Benhadda, T. New Synthesised Pyridazine Derivatives as Effective Inhibitors for the Corrosion of Pure Iron in HCl Medium. Prog. Org. Coat. 2002, 45 (4), 373-378. View Source
